

pharmacophore 8-methoxy fluoroquinolone

Lascufloxacin

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Compound Focus: Lascufloxacin Hydrochloride

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Lascufloxacin at a Glance

Lascufloxacin (trade name **Lasvic**) is a novel fluoroquinolone antibiotic developed in Japan. It was approved in 2019 for treating community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections [1]. Its development primarily addresses the growing global concern of antibiotic resistance, especially among Gram-positive bacteria [2].

Pharmacophore and Structural Analysis

The potent antibacterial activity of Lascufloxacin stems from its distinct molecular architecture, which includes key modifications to the core quinolone structure.

- **Core Fluoroquinolone Structure:** Like other drugs in its class, Lascufloxacin features a core quinoline structure essential for binding to bacterial enzymes [1].
- **8-Methoxy Group:** A methoxy group at the 8-position of the quinoline nucleus is a critical feature that enhances its activity against Gram-positive bacteria and contributes to its efficacy against quinolone-resistant strains [1] [3].
- **Unique C-7 Side Chain:** The molecule is appended with a complex **syn-disubstituted fluoropyrrolidine fragment** at the 7-position. This specific substituent, containing a cyclopropylamine group, is a major contributor to its broad-spectrum activity and is a key differentiator from other fluoroquinolones [1] [3].

The synthesis of this fragment involves a multi-step process starting from an amino ester, proceeding through asymmetric hydrogenation, and culminating in a stereospecific fluorination to produce the final chiral fluoropyrrolidine building block [3]. The overall synthesis of **Lascufloxacin hydrochloride** involves coupling this complex pyrrolidine fragment with a specially functionalized fluoroquinolone core [3].

Quantitative Antibacterial Activity Profile

Lascufloxacin exhibits a broad spectrum of potent activity against a wide range of clinical pathogens. The following table summarizes its in vitro activity (MIC90 values) compared to other antibacterial agents, demonstrating its strength, particularly against resistant Gram-positive strains.

Table 1: In Vitro Antibacterial Activity of Lascufloxacin (MIC90) Against Clinical Isolates [2]

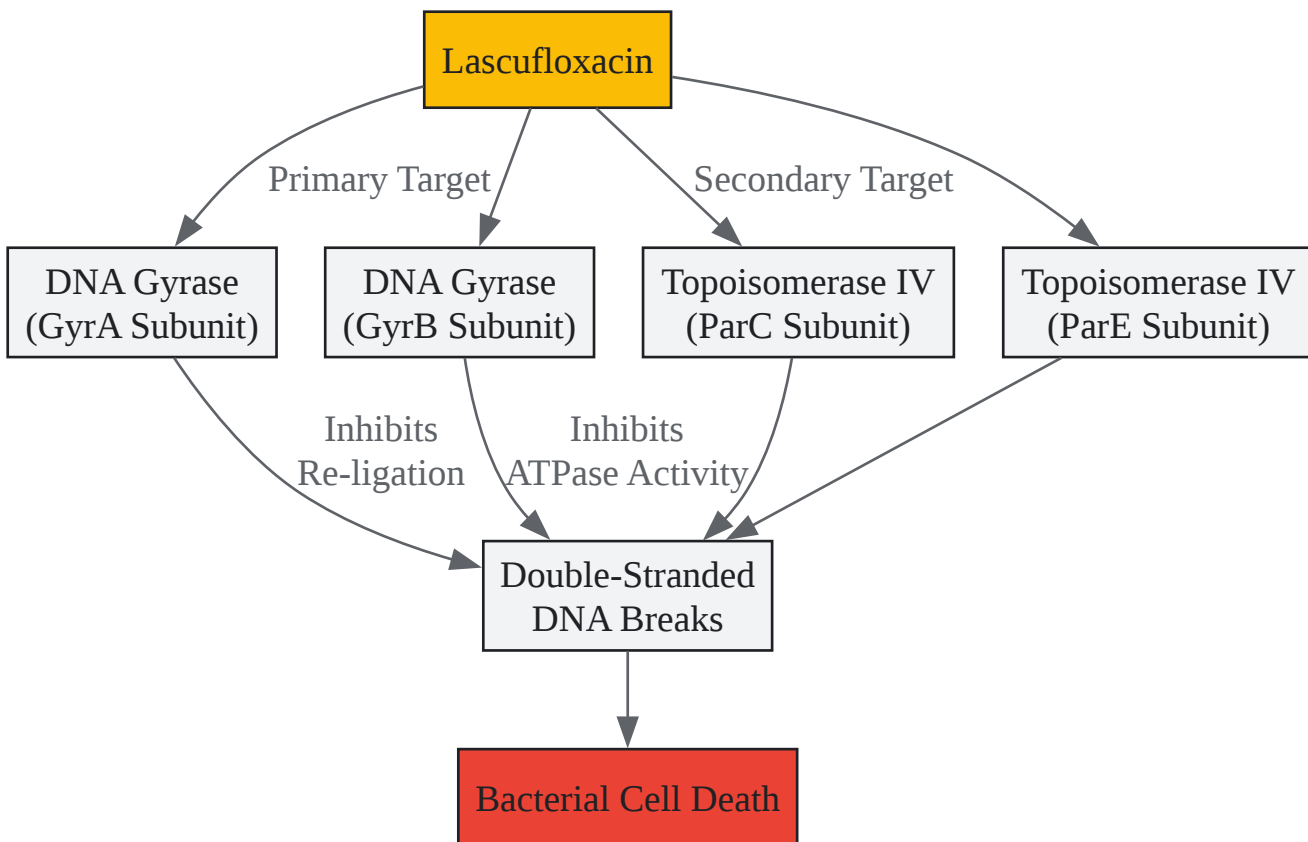
Organism (Number of Isolates)	Lascufloxacin (µg/mL)	Levofloxacin (µg/mL)	Garenoxacin (µg/mL)	Key Comparator Drugs
Gram-positive Bacteria				
» Methicillin-Susceptible <i>S. aureus</i> (MSSA) (30)	0.015	0.25	0.03	-
» Methicillin-Resistant <i>S. aureus</i> (MRSA) (100)	2	>128	64	Vancomycin (MIC90: 1 µg/mL), Linezolid (MIC90: 2 µg/mL)
» <i>Staphylococcus epidermidis</i> (30)	0.12	4	1	-
» <i>Enterococcus faecalis</i> (30)	0.12	2	0.25	-
» <i>Streptococcus pyogenes</i> (30)	0.06	1	0.12	-

Organism (Number of Isolates)	Lascufloxacin (µg/mL)	Levofloxacin (µg/mL)	Garenoxacin (µg/mL)	Key Comparator Drugs
» Penicillin-Resistant <i>S. pneumoniae</i> (PRSP) (30)	0.06	1	0.06	-
Other Respiratory Pathogens				
» <i>Mycoplasma pneumoniae</i>	Active [4]	-	-	-

A critical finding from enzymatic studies is that Lascufloxacin maintains **potent inhibitory activity against both wild-type and mutated target enzymes** (DNA gyrase and topoisomerase IV). This results in **incomplete cross-resistance** with older quinolones, allowing it to remain effective against many bacteria that have developed resistance to agents like levofloxacin and ciprofloxacin [5] [2].

Mechanism of Action and Resistance

Lascufloxacin's potent activity, especially against resistant strains, is driven by a dual-target mechanism and its high affinity for bacterial enzymes.



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Diagram: Dual-target mechanism of Lascufloxacin. It potently inhibits both DNA gyrase and topoisomerase IV, leading to lethal DNA breaks. Its 8-methoxy group and C-7 side chain enhance binding, even to mutated enzymes [2] [4].

Unique Pharmacokinetic and Distribution Properties

A key feature of Lascufloxacin is its exceptional distribution into the lung tissue, a property critical for treating respiratory infections.

- **High Lung Penetration:** The drug achieves high concentrations in **Epithelial Lining Fluid (ELF)**, the site of many respiratory infections [6].
- **Mechanism of ELF Distribution:** Unlike other quinolones, Lascufloxacin's high ELF distribution is not primarily mediated by efflux transporters. Instead, it **preferentially and saturably binds to phosphatidylserine**, a phospholipid component of pulmonary surfactant. This binding is believed to occur via ionic interactions and acts as a reservoir for the drug in the lungs [6].



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Diagram: Proposed mechanism for Lascufloxacin's high lung distribution. Binding to phosphatidylserine in pulmonary surfactant creates a reservoir in the epithelial lining fluid [6].

Clinical Efficacy and Safety Profile

Recent clinical studies confirm the therapeutic potential of Lascufloxacin derived from its preclinical profile.

Table 2: Summary of Key Clinical Efficacy Findings

Indication	Study Design / Population	Key Efficacy Findings	Safety Findings
Nursing- and Healthcare-Associated Pneumonia (NHCAP) [7]	Single-arm, open-label study (n=71 for safety). Median age: 86 years; all with moderate severity.	Clinical Efficacy: 78.6% at Test of Cure (TOC), 89.3% at End of Treatment (EOT). Efficacy was unaffected by risk factors for resistant bacteria or aspiration.	No severe adverse events (AEs) attributed to Lascufloxacin were observed.
Macrolide-Resistant <i>Mycoplasma pneumoniae</i> Pneumonia [4]	Prospective observational study (2024-2025). Compared to minocycline.	Defervescence within 48 hrs: 90% in both Lascufloxacin and minocycline groups for resistant infections. Equally effective (91%) in macrolide-sensitive infections.	-

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies.

1. Determining Minimum Inhibitory Concentration (MIC) [2]

- **Principle:** The broth or agar dilution method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
- **Procedure:**

- Prepare serial two-fold dilutions of Lascufloxacin in a suitable broth or agar medium.
- Inoculate each dilution with a standardized bacterial suspension (approximately 5×10^5 CFU/mL for broth).
- Incubate the plates or tubes under appropriate conditions (e.g., 35°C for 18-20 hours for most aerobes).
- The MIC is the lowest concentration of antibiotic that completely inhibits visible growth.
- **Standards:** Perform according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

2. Assessing Transport Mechanisms in Lung Epithelial Cells [6]

- **Principle:** This experiment uses cell monolayers to model drug transport and identify involvement of specific efflux transporters.
- **Procedure:**
 - **Cell Culture:** Use Calu-3 (human lung epithelial) cell lines grown on permeable filters to form confluent, polarized monolayers.
 - **Transport Study:** Add Lascufloxacin to the donor compartment (either apical or basolateral). Measure its appearance in the receiver compartment over time.
 - **Inhibition with Chemical Inhibitors:** Repeat the transport studies in the presence of specific transporter inhibitors (e.g., P-gp inhibitor GF120918 or BCRP inhibitor Ko143).
 - **Analysis:** Calculate apparent permeability (P_{app}) and efflux ratio. A high efflux ratio that decreases significantly with an inhibitor indicates the drug is a substrate for that transporter.

Conclusion and Research Implications

Lascufloxacin represents a significant advancement in the fluoroquinolone class. Its unique **8-methoxy group and syn-fluoropyrrolidine side chain** pharmacophore confer:

- Superior potency against Gram-positive pathogens, including MRSA and PRSP.
- The ability to overcome certain quinolone resistance mechanisms.
- Favorable lung pharmacokinetics due to its unique binding to pulmonary surfactant.

For drug development professionals, this profile suggests that the 8-methoxy fluoroquinolone scaffold, particularly with strategic modifications at the C-7 position, remains a promising template for developing new antibiotics to address the challenge of multidrug-resistant bacterial infections.

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